molecular formula C13H9NO3 B11784907 1,8-Dihydroxyacridin-9(10H)-one CAS No. 151077-55-3

1,8-Dihydroxyacridin-9(10H)-one

Cat. No.: B11784907
CAS No.: 151077-55-3
M. Wt: 227.21 g/mol
InChI Key: YSFCIRSZESBNPJ-UHFFFAOYSA-N
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Description

1,8-Dihydroxyacridin-9(10H)-one is a chemical compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dihydroxyacridin-9(10H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with phthalic anhydride in the presence of a catalyst can yield this compound. The reaction typically requires heating and may involve solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,8-Dihydroxyacridin-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted acridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,8-Dihydroxyacridin-9(10H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,8-Dihydroxyacridin-9(10H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of the acridine family.

    9-Aminoacridine: Known for its antimicrobial properties.

    Acriflavine: Used as an antiseptic and in research.

Uniqueness

1,8-Dihydroxyacridin-9(10H)-one is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other acridine derivatives.

Properties

CAS No.

151077-55-3

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

1,8-dihydroxy-10H-acridin-9-one

InChI

InChI=1S/C13H9NO3/c15-9-5-1-3-7-11(9)13(17)12-8(14-7)4-2-6-10(12)16/h1-6,15-16H,(H,14,17)

InChI Key

YSFCIRSZESBNPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(N2)C=CC=C3O

Origin of Product

United States

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